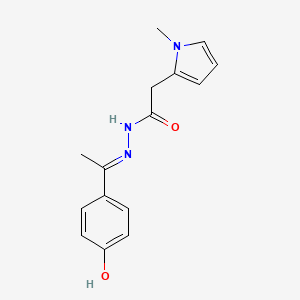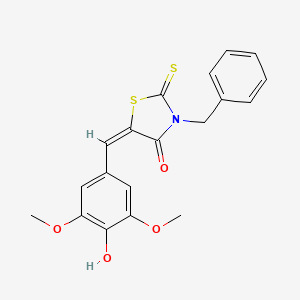![molecular formula C21H22F3N3O4 B11666650 N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Merkmale aus, darunter Methoxy-, Methyl-, Propan-2-yl-, Nitro- und Trifluormethylgruppen, die zu ihren besonderen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid erfolgt typischerweise durch Kondensation von 4-Methoxy-2-methyl-5-(propan-2-yl)benzaldehyd mit 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid unter sauren oder basischen Bedingungen. Die Reaktion wird in der Regel in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxy- und Methylgruppen können zu den entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 4-Methoxy-2-methyl-5-(propan-2-yl)benzoesäure.
Reduktion: Bildung von 2-[2-Amino-4-(trifluoromethyl)phenyl]acetohydrazid.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Untersuchungen zu seiner Bindungsaffinität und Interaktion mit Zielproteinen sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-[4-Methoxy-2-methylphenyl]methylidene]-2-[2-nitrophenyl]acetohydrazid
- N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitrophenyl]acetohydrazid
Einzigartigkeit
N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazid ist aufgrund des Vorhandenseins sowohl von Nitro- als auch von Trifluormethylgruppen einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Merkmale können seine Reaktivität, Stabilität und Interaktion mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C21H22F3N3O4 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H22F3N3O4/c1-12(2)17-8-15(13(3)7-19(17)31-4)11-25-26-20(28)9-14-5-6-16(21(22,23)24)10-18(14)27(29)30/h5-8,10-12H,9H2,1-4H3,(H,26,28)/b25-11+ |
InChI-Schlüssel |
WLBCEUILRJRLSP-OPEKNORGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11666578.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666579.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11666586.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666592.png)
![N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B11666598.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11666614.png)
![2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide](/img/structure/B11666620.png)

![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666625.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)
![(5Z)-3-benzyl-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666633.png)
![N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666640.png)
